Sulphanilide

Sulfanilides are a class of organic compounds characterized by the presence of a sulfinyl group (-S(O)-) bonded to an amine group. These compounds exhibit diverse biological activities and have been widely explored for their potential in pharmaceutical applications. They possess unique chemical properties, making them valuable intermediates or starting materials in synthetic chemistry. In particular, sulfanilides can be employed as precursors for the synthesis of a wide array of biologically active molecules, including antibiotics, anti-inflammatory agents, and antitumor drugs.

Structurally, sulfanilides typically feature an aromatic ring attached to a sulfinyl group via nitrogen, which is often substituted with various functional groups such as alkyls, halogens, or alkoxy. The presence of the sulfinyl moiety confers these compounds with distinctive reactivity profiles, enabling them to participate in multiple types of chemical reactions under different conditions.

In pharmaceutical research and development, sulfanilides have shown promising therapeutic potential due to their ability to interact with various biological targets, such as enzymes, receptors, or DNA. Their structural diversity allows for the optimization of drug candidates through medicinal chemistry approaches, aiming to enhance efficacy while minimizing side effects.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

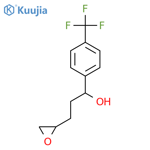

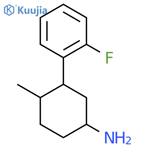

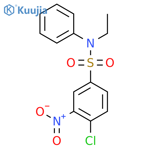

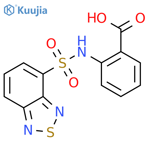

|

N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide | 3248-96-2 | C24H43N5O4S |

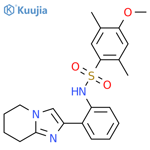

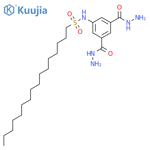

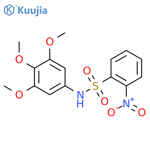

|

| 33893-37-7 | C9H10N2O2S |

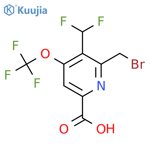

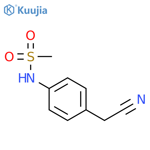

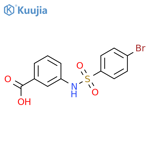

|

3-{[(4-bromophenyl)sulfonyl]amino}benzoic acid | 59256-24-5 | C13H10BRNO4S |

|

4-Chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide | 380335-72-8 | C14H13ClN2O4S |

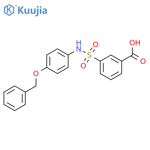

|

Benzoic acid, 3-[[[4-(phenylmethoxy)phenyl]amino]sulfonyl]- | 380193-68-0 | C20H17NO5S |

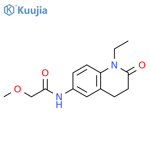

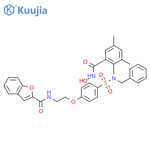

|

WAY 170523 | 307002-73-9 | C33H31N3O7S |

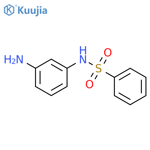

|

N-(3-Aminophenyl)benzenesulfonamide | 104997-09-3 | C12H12N2O2S |

|

Benzoic acid, 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]- | 138323-23-6 | C13H9N3O4S2 |

|

Benzenesulfonamide, 2-nitro-N-(3,4,5-trimethoxyphenyl)- | 312299-33-5 | C15H16N2O7S |

|

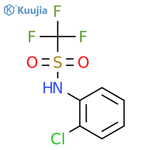

Methanesulfonamide, N-(2-chlorophenyl)-1,1,1-trifluoro- | 23384-02-3 | C7H5ClF3NO2S |

Verwandte Literatur

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

Empfohlene Lieferanten

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte